Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate
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Overview
Description
Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridazine intermediates, followed by their coupling with a piperidine derivative. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its unique combination of functional groups.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. The thiophene and pyridazine rings can interact with enzymes or receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene sulfoxide and thiophene sulfone.
Pyridazine Derivatives: Compounds like pyridazine and dihydropyridazine.
Piperidine Derivatives: Compounds like piperidine and its various substituted derivatives.
Uniqueness
Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate is unique due to its combination of three distinct functional groups, which can confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24N4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 4-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O3S/c1-2-30-23(29)17-5-7-18(8-6-17)24-22(28)16-11-13-27(14-12-16)21-10-9-19(25-26-21)20-4-3-15-31-20/h3-10,15-16H,2,11-14H2,1H3,(H,24,28) |
InChI Key |
FEQONLFSHIELMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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